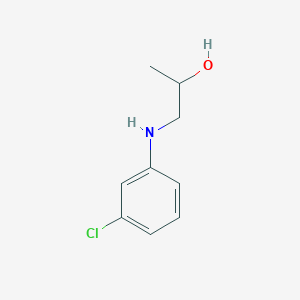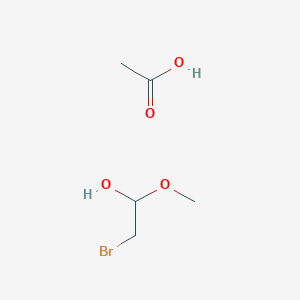![molecular formula C11H9Cl2NO2 B14313072 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione CAS No. 108640-68-2](/img/structure/B14313072.png)
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H9Cl2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two chlorine atoms on the phenyl ring and a pyrrolidine-2,5-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine-2,5-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the pyrrolidine-2,5-dione moiety. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. Additionally, it may interact with receptors in the central nervous system, leading to potential neuroprotective effects.
相似化合物的比较
Similar Compounds
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione: Similar structure with a morpholine ring instead of a pyrrolidine ring.
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Contains an indole ring instead of a pyrrolidine ring.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine-2,5-dione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
108640-68-2 |
|---|---|
分子式 |
C11H9Cl2NO2 |
分子量 |
258.10 g/mol |
IUPAC 名称 |
1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-2-1-7(5-9(8)13)6-14-10(15)3-4-11(14)16/h1-2,5H,3-4,6H2 |
InChI 键 |
AVGCMUZRWAFKPB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


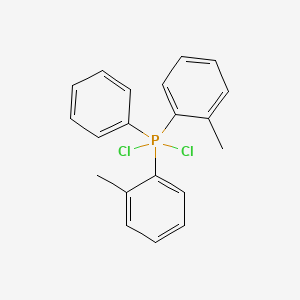

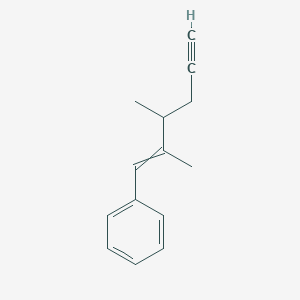
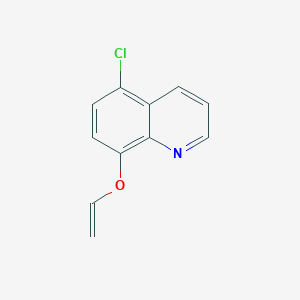
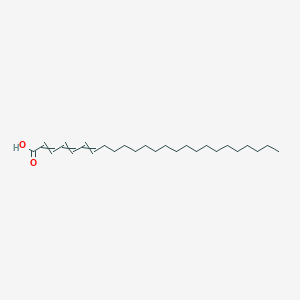
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
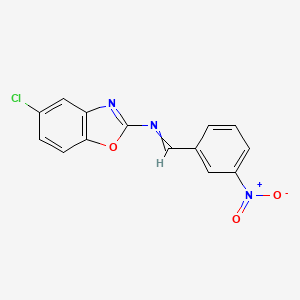
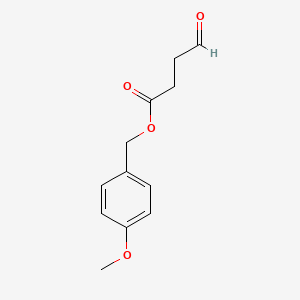
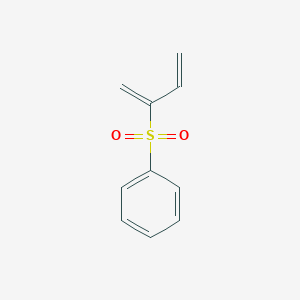

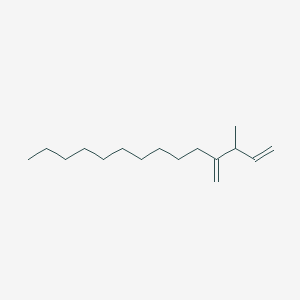
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
